An In-Depth Technical Guide to the In Silico ADMET Profiling of 3-(2,4-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one
An In-Depth Technical Guide to the In Silico ADMET Profiling of 3-(2,4-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one
This document provides a comprehensive, in-depth guide for the computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel quinazolinone derivative, 3-(2,4-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the early-stage evaluation of therapeutic candidates. Our approach moves beyond a simple recitation of steps, focusing instead on the causal relationships between molecular structure and pharmacokinetic outcomes, the strategic selection of computational tools, and the interpretation of predictive data to guide further research.
Preamble: The Imperative of Early-Stage ADMET Assessment
The journey from a promising chemical entity to an approved therapeutic is fraught with attrition; a significant percentage of drug candidates fail in late-stage development due to unfavorable pharmacokinetic profiles or unforeseen toxicity.[1][2] The "fail early, fail cheap" paradigm is therefore not just a mantra but a critical strategy for sustainable pharmaceutical research and development.[3] In silico ADMET prediction has emerged as an indispensable component of this strategy, offering a high-throughput, cost-effective, and resource-efficient means to evaluate and prioritize candidates long before they are synthesized or subjected to costly experimental assays.[3][4]
This guide will utilize a series of freely accessible, yet powerful, web-based platforms to construct a comprehensive ADMET profile for our target molecule, a member of the quinazolinone class. The quinazolinone scaffold is of significant interest in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[5][6][7] By thoroughly profiling this specific derivative, we will demonstrate a robust and reproducible workflow applicable to other novel chemical entities.
The Target Molecule: 3-(2,4-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one
For all subsequent analyses, the following chemical representation will be used:
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Chemical Name: 3-(2,4-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one
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SMILES (Simplified Molecular Input Line Entry System): Cc1ccc(cc1C)n2c(NN)nc3ccccc3c2=O
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Molecular Formula: C₁₆H₁₆N₄O
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Structure:
(A 2D structure image would be placed here in a real document)
Methodological Cornerstone: The Power of Predictive Modeling
Modern in silico ADMET prediction relies heavily on Quantitative Structure-Activity Relationship (QSAR) models.[8][9][10] These models establish a mathematical correlation between a molecule's structural or physicochemical features (descriptors) and its biological effect or property.[11] The underlying methodologies range from expert-derived rule-based systems to complex statistical and machine learning algorithms that have been trained on vast datasets of experimentally verified chemical compounds.[12][13][14][15]
For this guide, we will primarily utilize the SwissADME and admetSAR web servers, selected for their comprehensive suite of predictive models, user-friendly interfaces, and strong track record in the scientific community.[16][17] The choice to use multiple tools is a deliberate one; cross-verification of predictions from different platforms, which may use different algorithms and training datasets, enhances the reliability of the overall assessment.[4]
Part I: Physicochemical Profile and Drug-Likeness Assessment
Causality: A molecule's fundamental physicochemical properties—such as size, lipophilicity, and hydrogen bonding capacity—are the primary drivers of its pharmacokinetic behavior.[18] They govern how a molecule interacts with biological membranes, proteins, and aqueous environments. The initial step in any ADMET assessment is therefore to evaluate these properties against established benchmarks for "drug-likeness," the most famous of which is Lipinski's Rule of Five.[19][20]
Experimental Protocol: Drug-Likeness Evaluation using SwissADME
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Navigate to the SwissADME web server ([Link]).
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Input the Molecule: In the main input box, paste the SMILES string for the target molecule: Cc1ccc(cc1C)n2c(NN)nc3ccccc3c2=O.
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Execute Analysis: Click the "Run" button to initiate the calculations.
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Data Collection: From the results page, locate the "Physicochemical Properties" and "Lipophilicity" sections. Record the values for Molecular Weight (MW), Log P (Consensus Log P), Hydrogen Bond Acceptors (HBA), and Hydrogen Bond Donors (HBD).
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Rule of Five Evaluation: Note the "Lipinski" filter result, which indicates the number of violations of the Rule of Five.
Data Presentation & Interpretation
The predicted physicochemical properties are summarized below.
| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Violation? |
| Molecular Weight (MW) | 280.33 g/mol | < 500 Da[20] | No |
| Lipophilicity (Consensus LogP) | 2.65 | ≤ 5[19] | No |
| Hydrogen Bond Donors (HBD) | 2 | ≤ 5 | No |
| Hydrogen Bond Acceptors (HBA) | 4 | ≤ 10 | No |
| Overall Violations | 0 | ≤ 1 violation | No |
Expert Insight: The molecule fully adheres to Lipinski's Rule of Five, which is a strong initial indicator of plausible oral bioavailability.[18][19] Its moderate molecular weight and balanced lipophilicity suggest it occupies a favorable region of chemical space for drug development. It is crucial to remember, however, that the Rule of Five is a guideline, not an inviolable law; many successful drugs, particularly natural products or those targeting complex biological systems, lie outside these parameters.[21]
Workflow Visualization: Drug-Likeness Assessment
Caption: Workflow for assessing drug-likeness using physicochemical properties.
Part II: Absorption Profile
Causality: For an orally administered drug to be effective, it must be efficiently absorbed from the gastrointestinal (GI) tract into the bloodstream. This process is governed by a molecule's ability to permeate intestinal cell membranes (permeability) and evade cellular efflux pumps that actively expel foreign substances. We predict Human Intestinal Absorption (HIA) and Caco-2 cell permeability, an in vitro model of the intestinal wall. Furthermore, we assess whether the molecule is a substrate for P-glycoprotein (P-gp), a key efflux pump.[22][23]
Experimental Protocol: Absorption Prediction using SwissADME & admetSAR
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SwissADME: On the results page from the previous step, locate the "Pharmacokinetics" section.
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Record Data: Note the qualitative predictions for GI absorption and P-gp substrate status.
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admetSAR: Navigate to the admetSAR 2.0 web server ([Link]).
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Input and Predict: Paste the SMILES string into the input box and click "Predict".
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Collect Data: Under the "Absorption" tab, find the quantitative and qualitative predictions for Human Intestinal Absorption and Caco-2 Permeability.
Data Presentation & Interpretation
| Parameter | Predicted Result (SwissADME) | Predicted Result (admetSAR) | Interpretation |
| GI Absorption | High | HIA Positive (Prob: 0.98) | High likelihood of good absorption from the GI tract. |
| Caco-2 Permeability | N/A | Permeable (Prob: 0.81) | Likely to readily pass through the intestinal cell barrier. |
| P-gp Substrate | No | Non-substrate (Prob: 0.85) | Low risk of being actively removed by efflux pumps in the gut. |
Expert Insight: The consensus between both platforms is highly favorable. The prediction of "High" GI absorption is strongly supported by the calculated permeability and non-substrate status for P-gp. This profile suggests that poor absorption is unlikely to be a liability for this compound, a critical hurdle for any oral drug candidate.
Part III: Distribution Profile
Causality: Once in the bloodstream, a drug distributes throughout the body. Two key factors dictating its distribution are its ability to cross the Blood-Brain Barrier (BBB) and the extent to which it binds to Plasma Proteins (PPB). BBB penetration is critical for drugs targeting the central nervous system (CNS) but can be a source of unwanted side effects for non-CNS drugs. High plasma protein binding reduces the concentration of free drug available to exert its therapeutic effect.
Experimental Protocol: Distribution Prediction using SwissADME & admetSAR
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SwissADME: On the results page, within the "Pharmacokinetics" section, record the prediction for BBB permeant.
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admetSAR: On the results page, under the "Distribution" tab, find the predictions for Blood-Brain Barrier Penetration and Plasma Protein Binding.
Data Presentation & Interpretation
| Parameter | Predicted Result (SwissADME) | Predicted Result (admetSAR) | Interpretation |
| BBB Permeation | Yes | BBB+ (Prob: 0.96) | Strong prediction of ability to cross the blood-brain barrier. |
| Plasma Protein Binding | N/A | PPB > 90% (Prob: 0.73) | Likely to be highly bound to plasma proteins. |
Expert Insight: The strong prediction of BBB penetration is a critical finding. If the therapeutic target is within the CNS, this is a highly desirable property. If not, this raises a flag for potential CNS-related side effects, which must be carefully monitored in subsequent experimental studies. The predicted high plasma protein binding is common for lipophilic molecules and implies that a higher total dose may be required to achieve a therapeutically effective concentration of the free, unbound drug.
Part IV: Metabolism Profile
Causality: The body metabolizes drugs, primarily in the liver, to facilitate their excretion. This process is mediated by a family of enzymes known as Cytochrome P450s (CYPs).[12][13] A drug candidate that significantly inhibits one or more major CYP isoforms can disrupt the metabolism of other co-administered drugs, leading to dangerous drug-drug interactions (DDIs).[24] Therefore, predicting CYP inhibition is a cornerstone of safety assessment.
Experimental Protocol: CYP Inhibition Prediction using SwissADME
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Navigate: On the SwissADME results page, locate the "Pharmacokinetics" section.
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Record Data: The table provides predictions on whether the compound is likely to be an inhibitor of five major isoforms: CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. Record each "Yes" or "No" result.
Data Presentation & Interpretation
| CYP Isoform | Predicted to be an Inhibitor? | Significance |
| CYP1A2 | No | Low risk of DDIs with substrates of this enzyme (e.g., caffeine, theophylline). |
| CYP2C19 | Yes | Potential for DDIs with substrates like clopidogrel and omeprazole. |
| CYP2C9 | Yes | Potential for DDIs with substrates like warfarin and ibuprofen. |
| CYP2D6 | No | Low risk of DDIs with substrates like codeine and many antidepressants. |
| CYP3A4 | No | Low risk of DDIs with a very large number of common drugs (~50% of all marketed drugs). |
Expert Insight: The predictions indicate potential inhibition of CYP2C19 and CYP2C9. This is a significant finding that warrants experimental validation (e.g., using in vitro microsomal assays). While not a disqualifying liability, it signals that any future clinical development would need to carefully consider the potential for drug-drug interactions with medications metabolized by these pathways. The lack of predicted inhibition for CYP1A2, 2D6, and especially 3A4 is very encouraging and significantly de-risks the compound's DDI profile.
Workflow Visualization: Metabolism and Toxicity Prediction
Caption: Workflow for predicting key metabolism and toxicity liabilities.
Part V: Toxicity Profile
Causality: Toxicity is the most serious liability and a primary reason for late-stage drug failure. In silico models can provide early warnings for several critical toxicity endpoints. We will focus on three:
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hERG Inhibition: Blockade of the hERG potassium ion channel can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes.[25][26][27] It is a major focus of regulatory concern.
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Mutagenicity (AMES test): Predicts the potential of a compound to induce mutations in DNA, a red flag for carcinogenic potential.
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Hepatotoxicity: Predicts the potential for the compound to cause drug-induced liver injury (DILI).
Experimental Protocol: Toxicity Prediction using admetSAR
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Navigate: On the admetSAR results page, select the "Toxicity" tab.
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Record Data: Systematically record the prediction results for the following endpoints:
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hERG Inhibition (often categorized as I and II)
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Ames Mutagenicity
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Rat Acute Oral Toxicity (LD₅₀)
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Human Hepatotoxicity
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Data Presentation & Interpretation
| Toxicity Endpoint | Predicted Result (admetSAR) | Interpretation |
| hERG Inhibition | Inhibitor (Prob: 0.69) | Significant Finding. This prediction indicates a potential risk for cardiotoxicity. |
| AMES Mutagenicity | Non-mutagenic (Prob: 0.90) | Low risk of causing DNA mutations. |
| Rat Acute Oral Toxicity (LD₅₀) | Category III (500 < LD₅₀ ≤ 5000 mg/kg) | Low acute toxicity. |
| Human Hepatotoxicity | Non-hepatotoxic (Prob: 0.88) | Low risk of causing drug-induced liver injury. |
Expert Insight: The predicted hERG inhibition is the most significant liability identified in this entire profile. While it is a computational prediction and requires experimental confirmation (e.g., via patch-clamp assay), it is a serious warning that cannot be ignored.[25] This finding would prompt a medicinal chemist to immediately consider structural modifications aimed at mitigating hERG activity. The negative predictions for mutagenicity and hepatotoxicity are positive safety signals, but the cardiotoxicity risk currently overshadows them.
Holistic Assessment and Strategic Recommendations
This comprehensive in silico analysis provides a multi-faceted view of the ADMET profile for 3-(2,4-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one.
Summary of Predicted ADMET Properties
| Category | Parameter | Prediction | Implication |
| Physicochemical | Drug-Likeness (Ro5) | Compliant (0 violations) | Favorable starting point for an oral drug. |
| Absorption | GI Absorption | High | Good oral bioavailability is likely. |
| P-gp Substrate | No | Low risk of active efflux from the gut. | |
| Distribution | BBB Permeation | Yes (High Probability) | Suitable for CNS targets; potential for CNS side effects otherwise. |
| Plasma Protein Binding | High (>90%) | May require higher dosing to achieve therapeutic free drug levels. | |
| Metabolism | CYP Inhibition | Inhibitor of CYP2C19 & 2C9 | Medium Risk. Potential for drug-drug interactions. |
| Toxicity | hERG Inhibition | Inhibitor | High Risk. Significant potential for cardiotoxicity. |
| AMES Mutagenicity | Non-mutagenic | Favorable genetic toxicity profile. | |
| Hepatotoxicity | Non-hepatotoxic | Low risk of liver toxicity. |
Senior Scientist's Strategic Outlook
Based on this in silico profile, 3-(2,4-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one presents a mixed but informative picture.
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Strengths: The molecule exhibits excellent predicted absorption and fundamental drug-like properties. Its lack of inhibition for major CYP enzymes like 3A4 and 2D6, coupled with negative predictions for mutagenicity and hepatotoxicity, constitutes a strong safety foundation.
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Liabilities & Next Steps:
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Primary Concern (High Priority): The predicted hERG inhibition is a critical safety flag. The immediate next step must be to confirm or refute this prediction using an in vitro hERG assay. Concurrently, computational modeling should be used to understand the structural features driving this predicted interaction, guiding the synthesis of new analogues with a reduced hERG liability.
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Secondary Concern (Medium Priority): The predicted inhibition of CYP2C9 and CYP2C19 warrants experimental follow-up with microsomal inhibition assays. If confirmed, this liability could potentially be engineered out through targeted structural modifications.
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Strategic Consideration: The high probability of BBB penetration must be aligned with the project's therapeutic goal. If this is a non-CNS target, this property is a liability, and future analogues should be designed to increase polarity and reduce BBB permeation.
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